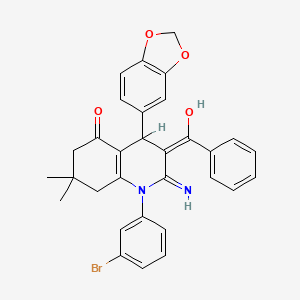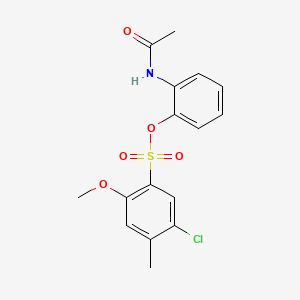![molecular formula C18H20N2O2S B13378395 N-[(2-ethoxyphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B13378395.png)
N-[(2-ethoxyphenyl)carbamothioyl]-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-N’-(3-phenylpropanoyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a thiourea group bonded to an ethoxyphenyl and a phenylpropanoyl group, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-N’-(3-phenylpropanoyl)thiourea typically involves the reaction of 2-ethoxyaniline with 3-phenylpropanoic acid chloride in the presence of a base, followed by the addition of thiourea. The reaction conditions may include:
- Solvent: Common solvents include dichloromethane or ethanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Bases such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-ethoxyphenyl)-N’-(3-phenylpropanoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions may target the carbonyl group in the phenylpropanoyl moiety.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-N’-(3-phenylpropanoyl)thiourea may have various applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-N’-(3-phenylpropanoyl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenylthiourea: A simpler thiourea derivative with known biological activities.
N-(2-methoxyphenyl)-N’-(3-phenylpropanoyl)thiourea: A structurally similar compound with a methoxy group instead of an ethoxy group.
Uniqueness
N-(2-ethoxyphenyl)-N’-(3-phenylpropanoyl)thiourea’s unique combination of functional groups may confer distinct chemical reactivity and biological properties compared to its analogs. The ethoxy group can influence solubility and electronic properties, while the phenylpropanoyl moiety may affect its interaction with biological targets.
Eigenschaften
Molekularformel |
C18H20N2O2S |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
N-[(2-ethoxyphenyl)carbamothioyl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H20N2O2S/c1-2-22-16-11-7-6-10-15(16)19-18(23)20-17(21)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H2,19,20,21,23) |
InChI-Schlüssel |
AZRPWXHFTWJKFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=S)NC(=O)CCC2=CC=CC=C2 |
Löslichkeit |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-[(Z)-[2-(3-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B13378320.png)
![(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13378335.png)
![(5Z)-5-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B13378343.png)
![(5E)-2-(4-ethylanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378344.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13378345.png)
![ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate](/img/structure/B13378346.png)
![(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one](/img/structure/B13378347.png)
![ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378354.png)
![(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378358.png)
![3-[(4-fluorobenzyl)sulfanyl]-N-(4-methylbenzyl)-4H-1,2,4-triazol-4-amine](/img/structure/B13378364.png)
![(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378365.png)
![(5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13378371.png)

